REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:14](OS(C)(=O)=O)[CH2:13][CH2:12][CH:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N-:25]=[N+:26]=[N-:27].[Na+]>CS(C)=O.C(OCC)(=O)C>[N:25]([CH:14]1[CH2:13][CH2:12][CH:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:10][CH:9]1[NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[N+:26]=[N-:27] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CC(CCC1OS(=O)(=O)C)C(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. overnight under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to ˜30° C.
|
Type
|
WASH
|
Details
|
washed with water (500 mL×5) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜2:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(CC(CC1)C(=O)OCC)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]1[CH:14](OS(C)(=O)=O)[CH2:13][CH2:12][CH:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:10]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[N-:25]=[N+:26]=[N-:27].[Na+]>CS(C)=O.C(OCC)(=O)C>[N:25]([CH:14]1[CH2:13][CH2:12][CH:11]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:10][CH:9]1[NH:8][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:7])=[N+:26]=[N-:27] |f:1.2|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CC(CCC1OS(=O)(=O)C)C(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. overnight under N2
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to ˜30° C.
|
Type
|
WASH
|
Details
|
washed with water (500 mL×5) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (petroleum ether:ethyl acetate=4:1˜2:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C1C(CC(CC1)C(=O)OCC)NC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |